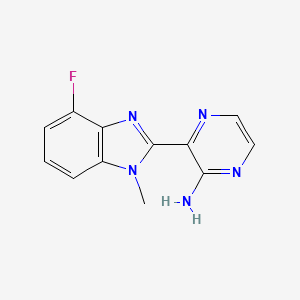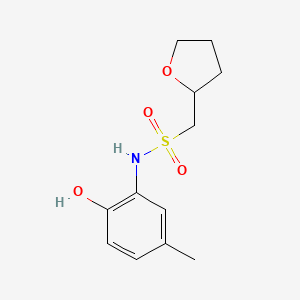
N-(2-hydroxy-5-methylphenyl)-1-(oxolan-2-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-5-methylphenyl)-1-(oxolan-2-yl)methanesulfonamide, commonly known as MRS2578, is a selective antagonist of the P2Y6 receptor. P2Y6 receptors are a type of G protein-coupled receptor that are activated by extracellular nucleotides such as ATP and UTP. They are widely distributed in the body and play a role in many physiological processes such as inflammation, immune response, and neurotransmission. MRS2578 has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
MRS2578 is a selective antagonist of the P2Y6 receptor, which is activated by extracellular nucleotides such as ATP and UTP. By blocking the activation of P2Y6 receptors, MRS2578 inhibits downstream signaling pathways that are involved in inflammation, immune response, and neurotransmission. This leads to a reduction in the physiological effects mediated by P2Y6 receptors.
Biochemical and physiological effects:
MRS2578 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. In addition, MRS2578 has been shown to have neuroprotective effects by reducing neuronal death and improving neurological function in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MRS2578 in lab experiments is its high selectivity for the P2Y6 receptor, which allows for specific targeting of this receptor without affecting other P2 receptors. However, one limitation is that MRS2578 has relatively low potency compared to other P2Y6 receptor antagonists, which may require higher concentrations to achieve the desired effect.
Direcciones Futuras
Further research is needed to fully understand the therapeutic potential of MRS2578 in various diseases. One direction could be to investigate the use of MRS2578 in combination with other drugs or therapies to enhance its efficacy. Another direction could be to develop more potent P2Y6 receptor antagonists with improved pharmacokinetic properties for clinical use. Additionally, more studies are needed to elucidate the molecular mechanisms underlying the effects of MRS2578 on inflammation, immune response, and neuroprotection.
Métodos De Síntesis
MRS2578 can be synthesized using a multi-step synthetic route. The first step involves the protection of the hydroxyl group of 2-hydroxy-5-methylphenol with a tert-butyldimethylsilyl group. The protected phenol is then reacted with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(methylsulfonyl)ethanol in the presence of triethylamine to form the sulfonamide intermediate. Finally, the tert-butyldimethylsilyl group is removed using tetra-n-butylammonium fluoride to yield the final product, MRS2578.
Aplicaciones Científicas De Investigación
MRS2578 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects in animal models of arthritis, multiple sclerosis, and colitis. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. In addition, MRS2578 has been investigated as a potential treatment for cancer, as P2Y6 receptors are overexpressed in many types of cancer cells.
Propiedades
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-1-(oxolan-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9-4-5-12(14)11(7-9)13-18(15,16)8-10-3-2-6-17-10/h4-5,7,10,13-14H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEOKMDTTIECFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NS(=O)(=O)CC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
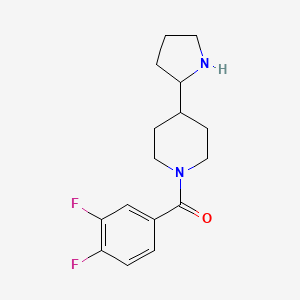
![3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7569720.png)
![3-(1H-imidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7569725.png)
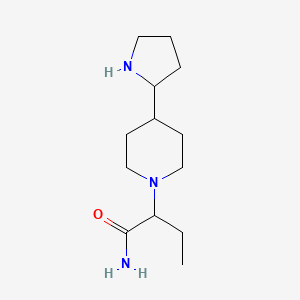
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrazin-2-amine](/img/structure/B7569740.png)
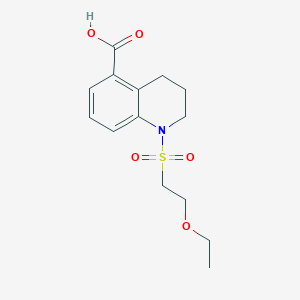
![3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid](/img/structure/B7569752.png)
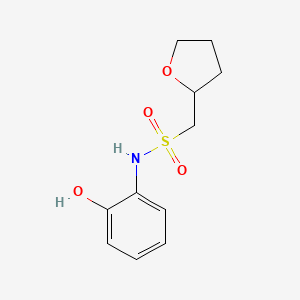
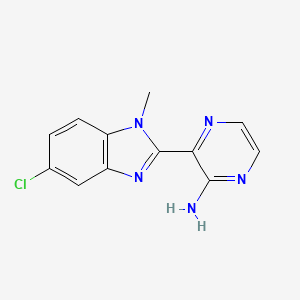

![[1-(Oxolan-2-ylmethylsulfonyl)pyrrolidin-3-yl]methanol](/img/structure/B7569805.png)
![3-cyano-N-[2-(cyclohexen-1-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B7569812.png)
